molecular formula C4H4BrClO B8273667 (E)-4-Bromo-2-butenoyl Chloride

(E)-4-Bromo-2-butenoyl Chloride

Katalognummer: B8273667
Molekulargewicht: 183.43 g/mol
InChI-Schlüssel: ACFFAMJSFZINGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-Bromo-2-butenoyl Chloride, also known as (E)-4-bromo-but-2-enoyl chloride, is an organic compound with the molecular formula C4H4BrClO. It is a derivative of crotonic acid and is characterized by the presence of a bromine atom and a chlorine atom attached to the carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Wirkmechanismus

The mechanism of action of (E)-4-Bromo-2-butenoyl Chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the specific applications and desired outcomes of the reactions.

Vergleich Mit ähnlichen Verbindungen

(E)-4-Bromo-2-butenoyl Chloride can be compared with other similar compounds, such as:

    4-Chloro-but-2-enoyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in chemical reactions.

    4-Iodo-but-2-enoyl chloride:

    4-Fluoro-but-2-enoyl chloride: The presence of a fluorine atom imparts unique properties and reactivity compared to the bromine-containing compound.

The uniqueness of this compound lies in its specific reactivity and the ability to form diverse products through various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C4H4BrClO

Molekulargewicht

183.43 g/mol

IUPAC-Name

4-bromobut-2-enoyl chloride

InChI

InChI=1S/C4H4BrClO/c5-3-1-2-4(6)7/h1-2H,3H2

InChI-Schlüssel

ACFFAMJSFZINGL-UHFFFAOYSA-N

Kanonische SMILES

C(C=CC(=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.